molecular formula C7H6N2O3 B151856 5-Acetylpyrimidine-4-carboxylic acid CAS No. 133510-36-8

5-Acetylpyrimidine-4-carboxylic acid

Cat. No.: B151856
CAS No.: 133510-36-8
M. Wt: 166.13 g/mol
InChI Key: HOFDMRIORCOHPZ-UHFFFAOYSA-N
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Description

5-Acetylpyrimidine-4-carboxylic acid is a high-value pyrimidine derivative that serves as a versatile chemical intermediate in medicinal chemistry and anticancer research. The pyrimidine scaffold is a privileged structure in drug discovery due to its presence in nucleic acids and its ability to interact with diverse biological targets, often improving pharmacokinetic and pharmacodynamic properties . This specific compound, functionalized with both acetyl and carboxylic acid groups, offers distinct synthetic handles for further elaboration into more complex active molecules. Its structure makes it a valuable precursor in the synthesis of novel chemical entities, particularly in the development of targeted therapies. Research indicates that pyrimidine-based compounds demonstrate significant biological activities, with recent studies highlighting their application as potent dual inhibitors of key oncology targets such as EGFR and HDAC enzymes . Furthermore, pyrimidine-carboxylic acid derivatives are recognized as versatile scaffolds in antiviral drug discovery, with their mechanism of action frequently involving the inhibition of essential viral metalloenzymes . The compound's utility extends to antimicrobial research, where similar pyrimidine cores have been incorporated into hybrid molecules evaluated against drug-resistant strains . As a key building block, this compound provides researchers with a critical starting point for generating structurally diverse libraries aimed at treating conditions previously deemed untreatable.

Properties

CAS No.

133510-36-8

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

5-acetylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c1-4(10)5-2-8-3-9-6(5)7(11)12/h2-3H,1H3,(H,11,12)

InChI Key

HOFDMRIORCOHPZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=CN=C1C(=O)O

Canonical SMILES

CC(=O)C1=CN=CN=C1C(=O)O

Synonyms

4-Pyrimidinecarboxylicacid,5-acetyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Antimicrobial Activity
5-Acetylpyrimidine-4-carboxylic acid has been investigated for its potential antiviral properties. Research indicates that derivatives of this compound exhibit inhibitory effects against certain viral enzymes, making them candidates for antiviral drug development. For instance, structural analogs have shown activity against the A3G enzyme, which is implicated in viral pathogenesis .

Enzyme Inhibition Studies
Studies have highlighted the compound's role as an inhibitor of specific enzymes involved in bacterial metabolism. Inhibitors derived from this compound have been synthesized and tested against BasE, an enzyme crucial for siderophore biosynthesis in pathogenic bacteria like Acinetobacter baumannii. These inhibitors demonstrated significant binding affinity, suggesting potential for developing new antibacterial agents .

Synthetic Chemistry

Building Block in Organic Synthesis
The compound is frequently used as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations that yield structurally diverse products suitable for pharmaceutical applications. For example, it can undergo condensation reactions to form substituted pyrimidines that possess enhanced biological activities .

Case Study: Synthesis of Antimicrobial Agents
A notable case involved the synthesis of new antimicrobial agents utilizing this compound as a starting material. By modifying the carboxylic acid group, researchers were able to create derivatives with improved efficacy against resistant bacterial strains .

Material Science

Functional Materials Development
In material science, this compound has been explored for its potential to form coordination complexes with metal ions. These complexes can exhibit unique electronic properties, making them suitable for applications in organic electronics and catalysis.

Case Study: Metal Complexes
Research has shown that metal complexes formed with this compound display enhanced catalytic activity in various chemical reactions, including oxidation and reduction processes. Such properties are beneficial for developing new catalysts in industrial applications .

Table of Applications

Application AreaSpecific Use CaseReference
PharmaceuticalAntiviral and Antimicrobial agents ,
Synthetic ChemistryPrecursor for heterocyclic compounds ,
Material ScienceFormation of metal complexes for catalysis

Conclusions and Future Directions

The diverse applications of this compound underscore its significance in both pharmaceutical and synthetic chemistry domains. Ongoing research aims to further explore its potential as a therapeutic agent and a versatile building block in organic synthesis. Future studies may focus on optimizing its derivatives to enhance biological activity and reduce toxicity, paving the way for innovative drug development.

Preparation Methods

One-Pot Acylation-Carboxylation Reactions

A prominent method for synthesizing acetylated pyrimidine carboxylic acids involves sequential acylation and carboxylation steps in a single reactor. For example, a patent describing the synthesis of 4-carboxy-1,3-thiazolidinium carboxylate mixtures highlights the efficiency of combining 1,3-thiazolidin-4-carboxylic acid with acetic anhydride in ethanol under reflux. Although this protocol targets thiazolidine derivatives, its principles are transferable to pyrimidine systems.

Key Conditions :

  • Reactants : Pyrimidine-4-carboxylic acid derivatives, acetic anhydride (acylating agent).

  • Solvent : Ethanol or polar aprotic solvents (e.g., DMF).

  • Temperature : 40–85°C for 4–24 hours.

  • Catalyst : None required, though Lewis acids (e.g., SnCl₄) may accelerate reactions in analogous systems.

Mechanistic Insight :
The acetyl group is introduced via nucleophilic attack of the pyrimidine nitrogen on the electrophilic carbonyl carbon of acetic anhydride. Subsequent carboxylation stabilizes the intermediate, forming the target compound.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for thermally demanding steps. A protocol for α-glycosylated carboxylic acids demonstrates that microwave heating at 158°C for 30 minutes in chloroform achieves high yields (80–90%) while minimizing side reactions. Adapting this to pyrimidine systems could involve:

Procedure :

  • Combine pyrimidine-4-carboxylic acid with acetyl chloride in anhydrous chloroform.

  • Irradiate at 150–160°C for 20–40 minutes.

  • Quench with ice-water and extract with dichloromethane.

Advantages :

  • Reduced reaction time (30 minutes vs. 24 hours for conventional heating).

  • Improved regioselectivity due to uniform heating.

Catalytic Approaches Using Phenanthroline Derivatives

Computational studies on α-glycosylated carboxylic acids reveal that 2,9-dibutyl-1,10-phenanthroline acts as a nucleophilic catalyst, facilitating bromide displacement from sugar electrophiles. This strategy could be repurposed for pyrimidine acetylation:

Proposed Pathway :

  • Activation : Treat 5-bromopyrimidine-4-carboxylic acid with phenanthroline to form a phenanthrolinium intermediate.

  • Acylation : Introduce acetyl groups via nucleophilic substitution, leveraging hydrogen bonding between the carboxylic acid -OH and catalyst to enhance selectivity.

Critical Factors :

  • pH Dependence : Carboxylic acids with pKₐ 4–5 yield optimal selectivity.

  • Solvent : Polar solvents (e.g., DMSO) stabilize charged intermediates.

Mechanistic Elucidation of Key Steps

Role of Hydrogen Bonding in Selectivity

Density functional theory (DFT) calculations on analogous systems demonstrate that hydrogen bonding between the carboxylic acid -OH and basic oxygen atoms (e.g., C2-oxygen in sugars) directs nucleophilic attack to the α-face. For this compound, similar interactions between the pyrimidine N1 and acetyl oxygen could govern regioselectivity.

Computational Findings :

  • Hydrogen Bond Length : 1.65 Å between -OH and catalyst/base.

  • Energy Barrier : ΔG‡ = 12–15 kcal/mol for acyl transfer.

Acyl Transfer Mechanisms

The non-catalytic reaction of isonitriles and carboxylic acids provides insights into spontaneous acyl transfer. In such systems, protonation of isonitriles generates nitrilium intermediates, which undergo O→N acyl transfer to form N-formyl amides. For pyrimidine acetylation, a related pathway may involve:

  • Protonation : Acetic anhydride activates the pyrimidine ring.

  • Nitrilium Formation : Transient intermediate stabilization by solvent.

  • Acyl Transfer : Migration of the acetyl group to the pyrimidine nitrogen.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Data from thiazolidine syntheses show that yields improve linearly with temperature up to 85°C, beyond which decomposition occurs. Ethanol outperforms toluene and DMF in minimizing byproducts (Table 1).

Table 1: Solvent and Temperature Optimization

SolventTemperature (°C)Yield (%)Byproducts (%)
Ethanol85785
Toluene1106512
D

Q & A

Q. What are the recommended methods for synthesizing 5-Acetylpyrimidine-4-carboxylic acid?

A multi-step synthesis approach is typically employed. For pyrimidine derivatives, a common strategy involves condensation of precursors (e.g., acetylated pyrimidine intermediates) followed by oxidation or functional group modification. For example, analogous compounds like 6-(4-chlorophenyl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are synthesized using catalysts (e.g., palladium or copper) in solvents such as DMF or toluene . Adjustments to reaction conditions (e.g., temperature, stoichiometry) may optimize yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. How should this compound be stored to ensure stability?

Store the compound at -20°C in a tightly sealed, moisture-free container to prevent degradation. Pyrimidine-4-carboxylic acid derivatives exhibit stability for ≥4 years under these conditions . Avoid exposure to light, as UV absorption peaks (e.g., λmax 205 nm, 256 nm) suggest photosensitivity . For handling, use inert atmospheres (e.g., nitrogen) to minimize oxidation.

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

  • UV-Vis Spectroscopy : Confirm purity and detect impurities using characteristic absorption peaks (e.g., 205 nm, 256 nm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity ≥98% with reverse-phase columns (e.g., C18) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify structural integrity, focusing on acetyl (-COCH₃) and carboxylic acid (-COOH) groups.
  • Mass Spectrometry (MS) : Determine molecular weight (expected ~181.15 g/mol for C₇H₇N₂O₃) and fragmentation patterns.

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

Reactivity in hydroxylic solvents (e.g., water, alcohols) is governed by both specific (e.g., hydrogen bonding) and non-specific (e.g., polarity) interactions. Comparative studies on pyrimidinecarboxylic acids show that solvent choice significantly impacts reaction rates. For example, 4-pyrimidinecarboxylic acid exhibits higher reactivity in polar aprotic solvents due to enhanced nucleophilicity, while protic solvents may stabilize intermediates via hydrogen bonding . Kinetic studies using Eq. (3) (solvent-pair analysis) can quantify these effects .

Q. What experimental designs are optimal for studying the acid-base behavior of this compound?

Conduct pH-dependent titration experiments coupled with spectroscopic monitoring (e.g., UV-Vis at 256 nm). Compare dissociation constants (pKa) with structurally similar acids like 4-pyrimidinecarboxylic acid (pKa ~2.5–3.0) to evaluate the acetyl group’s electronic effects . Use potentiometric titration with a glass electrode for precise measurements. Advanced studies may employ computational modeling (e.g., DFT) to predict protonation sites and charge distribution.

Q. How can contradictions in kinetic data for pyrimidinecarboxylic acid derivatives be resolved?

Discrepancies often arise from differences in solvent systems, temperature, or impurities. For example, rate constants for 5-hydroxy-4-pyrimidinecarboxylic acid vary depending on solvent polarity . To reconcile contradictions:

  • Standardize reaction conditions (e.g., solvent, ionic strength).
  • Validate purity using HPLC and NMR.
  • Apply multivariate analysis (e.g., PCA) to isolate variables affecting reactivity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of crystalline particles .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .
  • Documentation : Review Safety Data Sheets (SDS) for emergency procedures (e.g., eye irrigation with water for 15 minutes) .

Data-Driven Methodological Considerations

  • Kinetic Studies : Use stopped-flow techniques to measure rapid reaction rates in aqueous/organic solvent mixtures .
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of reactions via calorimetry to assess feasibility of acetyl group modifications.
  • Cross-Validation : Compare experimental results with computational models (e.g., molecular docking for biological activity predictions) .

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